ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidine carboxylate moiety
Preparation Methods
The synthesis of ETHYL 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperidine carboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
ETHYL 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Scientific Research Applications
ETHYL 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE include other pyrazole derivatives and sulfonyl-containing compounds. For example:
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL derivatives: These compounds share the pyrazole ring structure and may have similar reactivity and applications.
Sulfonyl-containing piperidine carboxylates: These compounds have similar functional groups and may exhibit comparable chemical and biological properties. The uniqueness of ETHYL 1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE lies in its specific combination of functional groups, which can lead to distinct reactivity and applications .
Properties
Molecular Formula |
C14H23N3O4S |
---|---|
Molecular Weight |
329.42 g/mol |
IUPAC Name |
ethyl 1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H23N3O4S/c1-4-16-10-13(11(3)15-16)22(19,20)17-8-6-12(7-9-17)14(18)21-5-2/h10,12H,4-9H2,1-3H3 |
InChI Key |
LBFIHZDUYGEPGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.